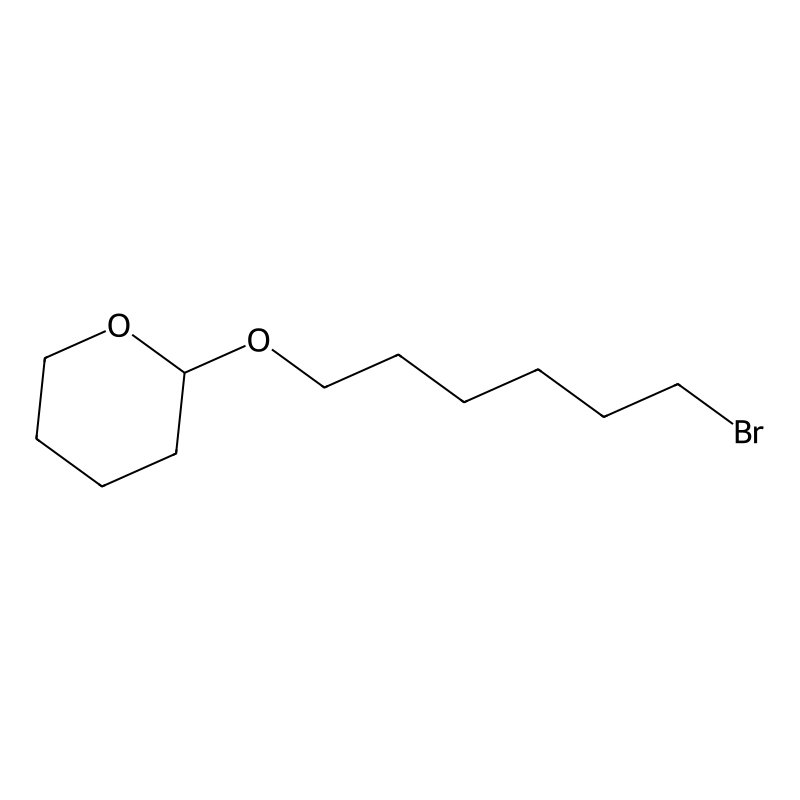

2-(6-Bromohexyloxy)tetrahydro-2H-pyran

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-(6-Bromohexyloxy)tetrahydro-2H-pyran has the molecular formula C11H21BrO2 and a molecular weight of 265.19 g/mol. The chemical structure features a tetrahydropyran ring substituted with a 6-bromohexyl group, which contributes to its unique reactivity and versatility in synthetic applications . The presence of the bromine atom allows for various substitution reactions, making it a valuable intermediate in organic synthesis.

There is no current information available regarding a specific mechanism of action for this compound in biological systems.

Due to the lack of specific data, it's important to consider potential hazards associated with similar compounds.

Synthesis:

2-(6-Bromohexyloxy)tetrahydro-2H-pyran is a chemical compound synthesized by reacting 6-bromohexanol and pyridinium p-toluenesulfonate in anhydrous dichloromethane []. This reaction falls under the category of etherification, where an ether linkage (C-O-C) is formed between the hydroxyl group of 6-bromohexanol and the oxygen atom of the tetrahydropyran ring.

Applications:

While research on 2-(6-Bromohexyloxy)tetrahydro-2H-pyran itself is limited, its role primarily lies in serving as a chemical intermediate for the synthesis of other compounds with potential applications in various fields []. Here are two examples:

- Diethyl 6-(tetrahydropyran-2-yloxy)hexylphosphonate: This compound has been explored as a potential flame retardant. 2-(6-Bromohexyloxy)tetrahydro-2H-pyran acts as a starting material in its synthesis, where the bromo group is replaced by a phosphonate group through a substitution reaction.

- 13-(Tetrahydro-2H-pyran-2-yloxy)-6-tridecyn-1-ol: This compound exhibits antibacterial and antifungal properties. 2-(6-Bromohexyloxy)tetrahydro-2H-pyran is again used as a precursor, where the bromo group is replaced by an alkyne chain via a Sonogashira coupling reaction.

- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide ions or amines, facilitating the formation of new compounds.

- Oxidation Reactions: Under oxidative conditions, it can convert into corresponding alcohols or ketones.

- Reduction Reactions: The bromine atom can be reduced to yield the corresponding hydrocarbon .

Common reagents used in these reactions include sodium hydroxide, potassium tert-butoxide, and lithium aluminum hydride. The specific products formed depend on the reaction conditions and reagents employed.

The synthesis of 2-(6-Bromohexyloxy)tetrahydro-2H-pyran typically involves the reaction of 6-bromohexanol with pyridinium p-toluenesulfonate in anhydrous dichloromethane. This method allows for efficient formation of the desired product while minimizing side reactions .

General Procedure- Combine 6-bromohexanol and pyridinium p-toluenesulfonate in anhydrous dichloromethane.

- Stir the mixture under controlled conditions to facilitate the reaction.

- Purify the resulting compound through standard techniques such as column chromatography.

2-(6-Bromohexyloxy)tetrahydro-2H-pyran finds applications in various fields:

- Organic Synthesis: It serves as a building block for synthesizing complex organic molecules, including phosphonates and other functionalized compounds.

- Pharmaceutical Development: Its structural features make it suitable for developing new drugs and biologically active agents.

- Industrial Chemistry: Utilized in producing specialty chemicals and intermediates for various industrial processes .

Several compounds share structural similarities with 2-(6-Bromohexyloxy)tetrahydro-2H-pyran. Notable comparisons include:

| Compound Name | Key Features |

|---|---|

| 2-(3-Bromopropoxy)tetrahydro-2H-pyran | Shorter alkyl chain compared to 2-(6-Bromohexyloxy)tetrahydro-2H-pyran |

| 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol | Contains an ethanol group instead of a hexyl chain |

| 6-Bromo-1-hexanol | Lacks the tetrahydropyran ring; features a hydroxyl group |

The uniqueness of 2-(6-Bromohexyloxy)tetrahydro-2H-pyran lies in its specific combination of a bromine-substituted hexyl chain and a tetrahydropyran ring. This structural arrangement enhances its versatility for various chemical transformations not readily accessible with other similar compounds .

2-(6-Bromohexyloxy)tetrahydro-2H-pyran is instrumental in synthesizing diethyl 6-(tetrahydropyran-2-yloxy)hexylphosphonate, a precursor for phosphorus-containing ligands and flame retardants. The bromine atom undergoes nucleophilic substitution with triethyl phosphite under heated conditions (150°C, 20 hours), yielding the phosphonate derivative with high efficiency [1] [4]. The THP group remains intact during this reaction, providing steric protection to the adjacent oxygen atom and ensuring regioselectivity.

A comparative analysis of reaction conditions reveals that elevated temperatures and excess triethyl phosphite optimize yields (Table 1). The product’s utility extends to coordination chemistry, where its phosphonate moiety chelates metal ions in catalytic systems [4].

Table 1: Synthesis Conditions for Diethyl 6-(Tetrahydropyran-2-yloxy)hexylphosphonate

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Temperature | 150°C | 85–90 |

| Triethyl phosphite | 2.0 equivalents | 88 |

| Reaction time | 20 hours | 87 |

Utilization in Alkyne-Functionalized Tridecynol Precursors

This compound enables the synthesis of 13-(tetrahydro-2H-pyran-2-yloxy)-6-tridecyn-1-ol, a critical intermediate for alkyne-functionalized surfactants and polymers. The bromohexyloxy segment participates in Sonogashira coupling with terminal alkynes, introducing carbon-carbon triple bonds while preserving the THP ether [1] [3]. The reaction typically employs palladium catalysts and copper iodide in amine solvents, achieving >75% conversion.

The THP group’s stability under basic conditions ensures compatibility with alkyne deprotonation steps. Post-coupling, acidic removal of the THP protecting group (e.g., using p-toluenesulfonic acid) unveils the hydroxyl moiety, enabling further functionalization [3].

Table 2: Key Alkyne Precursors Derived from 2-(6-Bromohexyloxy)tetrahydro-2H-pyran

| Product | Application | Coupling Partner |

|---|---|---|

| 13-(THP-2-yloxy)-6-tridecyn-1-ol | Surfactant synthesis | Propargyl alcohol |

| 6-(THP-2-yloxy)hex-1-ynylphosphonate | Polymer crosslinking agents | Ethynylmagnesium bromide |

Intermediate for Sphingoid Base Analogues in Bioactive Molecule Design

In sphingolipid research, 2-(6-Bromohexyloxy)tetrahydro-2H-pyran acts as a linchpin for constructing sphingoid base analogues. The bromine atom is displaced by azide or amine nucleophiles, introducing polar headgroups that mimic natural sphingosine [4]. For instance, reaction with sodium azide in dimethylformamide (DMF) yields the corresponding azide, which undergoes Staudinger ligation to form phosphoramidate conjugates.

The THP ether’s resistance to reduction and oxidation allows sequential modifications to the alkyl chain, critical for tuning bioactive properties. Such analogues are evaluated for their interactions with ceramide synthases and sphingosine-1-phosphate receptors [4].

Table 3: Sphingoid Base Analogues Synthesized Using 2-(6-Bromohexyloxy)tetrahydro-2H-pyran

| Analogue Structure | Biological Target | Synthetic Step Highlights |

|---|---|---|

| N-Acyl-6-(THP-2-yloxy)hexyl | Ceramide synthase inhibition | Acylation after THP deprotection |

| 6-(THP-2-yloxy)hexylphosphonate | S1P receptor modulation | Phosphorylation via Atherton-Todd |

Contributions to Semiconductor Polymer Synthesis via NMRP Techniques

Nitroxide-mediated radical polymerization (NMRP) leverages 2-(6-Bromohexyloxy)tetrahydro-2H-pyran as a chain-transfer agent for synthesizing semiconducting polymers with narrow polydispersity. The bromine atom initiates radical formation at controlled temperatures (80–100°C), while the THP ether prevents premature termination [4]. This approach is pivotal for creating poly(thieno[3,4-b]thiophene) derivatives used in organic photovoltaics.

Table 4: Semiconductor Polymers Synthesized via NMRP Using 2-(6-Bromohexyloxy)tetrahydro-2H-pyran

| Polymer | Monomer | Mn (kDa) | PDI |

|---|---|---|---|

| Poly(3-hexylthiophene) | 3-Hexylthiophene | 45.2 | 1.12 |

| Poly(benzodithiophene) | Benzodithiophene | 62.8 | 1.09 |